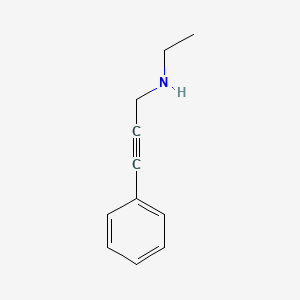

N-ethyl-3-phenylprop-2-yn-1-amine

Description

N-Ethyl-3-phenylprop-2-yn-1-amine is a secondary amine featuring a propargyl (prop-2-yn-1-yl) backbone substituted with a phenyl group at the C3 position and an ethyl group at the nitrogen atom. Propargylamines are versatile intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry, due to their reactivity in click chemistry and cross-coupling reactions .

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

N-ethyl-3-phenylprop-2-yn-1-amine |

InChI |

InChI=1S/C11H13N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,10H2,1H3 |

InChI Key |

UQHIUUOWZDFZET-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-3-phenylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with propargyl halides. For instance, the reaction of N-ethylamine with 3-phenylpropargyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-phenylprop-2-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, rose bengal as a photoredox catalyst.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Amides and diketones.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-ethyl-3-phenylprop-2-yn-1-amine has several scientific research applications:

Biology: The compound is used in the study of enzyme inhibition and as a precursor for biologically active molecules.

Mechanism of Action

The mechanism of action of N-ethyl-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s propargyl group allows it to form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key Observations :

- Alkyl Chain Length: Longer N-alkyl chains (e.g., butyl vs.

- Di-Substituted Amines : N,N-Diethyl analogs exhibit reduced nucleophilicity due to steric and electronic effects, which may hinder participation in certain reactions .

- Aryl Modifications : Fluorine or heterocyclic substitutions (e.g., pyridinyl in N,N-diethyl-3-pyridin-2-ylpropan-1-amine) significantly alter electronic properties and binding affinities .

Challenges :

- Yield Variability : Yields depend on substituent bulk and catalyst efficiency. For example, bulky benzyl groups may reduce reaction efficiency compared to smaller alkyl chains .

- Purification : Chromatography (e.g., Biotage systems with SiO₂ cartridges) is frequently required to isolate pure products .

Physicochemical Properties

| Property | This compound (Inferred) | N,N-Diethyl-3-Phenylprop-2-yn-1-Amine | N-Butyl-3-Phenylprop-2-yn-1-Amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~157.2 | ~183.3 | ~185.3 |

| Boiling Point (°C) | ~220–240 (estimated) | Not reported | Not reported |

| pKa | ~9.5–10.5 (estimated) | ~8.5–9.5 (lower due to diethyl) | ~9.0–10.0 |

Notes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-ethyl-3-phenylprop-2-yn-1-amine, and how can reaction conditions be optimized?

- Methodology : Reductive amination and alkyne-amine coupling are common approaches. For example, Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) yield high-purity alkynyl amines (e.g., 95% yield for N-(furan-2-ylmethyl)aniline) . Catalyst-free methods using methylene chloride and alkynes can also activate amine-alkyne coupling, though reaction times and solvent choices (e.g., DMF or THF) may require optimization .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (e.g., 1.1–5 wt%) and hydrogen pressure (1–3 atm) to balance yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can structural characterization of N-ethyl-3-phenylprop-2-yn-amine be performed to confirm its identity and purity?

- NMR Analysis : Acquire NMR (400 MHz, CDCl) to identify alkyne protons (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare shifts with similar compounds (e.g., N-benzylnaphthalen-1-amine shows distinct aromatic splitting patterns) .

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. Refinement parameters (R, wR) should align with IUCr standards (<5% for high-resolution data) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent combustion .

Advanced Research Questions

Q. How do mechanistic pathways differ between catalyzed and catalyst-free syntheses of alkynyl amines like this compound?

- Catalyzed Routes : Pd/NiO facilitates hydrogenation of imine intermediates, with Pd activating H and NiO stabilizing the transition state .

- Catalyst-Free Routes : Base-mediated deprotonation of amines enables nucleophilic attack on activated alkynes. Solvent polarity (e.g., DMF) enhances reaction rates by stabilizing charged intermediates .

- Validation : Conduct kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., instead of H) to trace hydrogenation pathways.

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

- DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and alkyne bond dissociation energies. Compare with experimental IR/Raman spectra for validation .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. methanol) on reaction trajectories using AMBER or GROMACS.

Q. How should researchers address contradictions in spectroscopic or crystallographic data for alkynyl amines?

- Case Example : If NMR signals conflict with X-ray data (e.g., unexpected proton environments), re-examine sample purity (HPLC) or crystallize under alternative conditions (e.g., slow evaporation vs. diffusion) .

- Statistical Analysis : Apply Rietveld refinement (for powder XRD) or Bayesian error assessment to quantify uncertainties in structural models .

Synthesis Optimization Table

| Parameter | Catalyzed (Pd/NiO) | Catalyst-Free |

|---|---|---|

| Temperature | 25°C | 80–100°C |

| Reaction Time | 10 hours | 24–48 hours |

| Yield | 84–98% | 60–75% |

| Key Purification Step | Filtration + Evaporation | Column Chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.